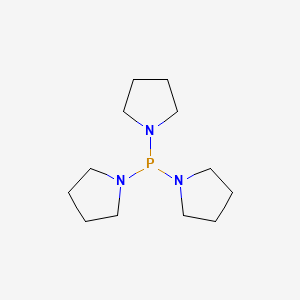
Tris(1-pyrrolidinyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1-pyrrolidinyl)phosphine, also known as Tripyrrolidinophosphine, is an organic phosphorus compound with the chemical formula C12H24N3P . It is used as a monodentate P-donor ligand and a phosphitylation reagent for oligonucleotide synthesis .
Synthesis Analysis
Tris(1-pyrrolidinyl)phosphine is used as a phosphitylation reagent for oligonucleotide synthesis . It is also used in various types of coupling reactions, including Suzuki–Miyaura cross-coupling .Molecular Structure Analysis
The molecular structure of Tris(1-pyrrolidinyl)phosphine is represented by the formula C12H24N3P . The molecular weight is 241.31 .Chemical Reactions Analysis
Tris(1-pyrrolidinyl)phosphine is used in various types of reactions. It is a monodentate P-donor ligand and is used as a phosphitylation reagent for oligonucleotide synthesis . It is also used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Tris(1-pyrrolidinyl)phosphine is a liquid at room temperature . It has a density of 1.041 at 25 °C and 1.049 g/mL at 25 °C . The boiling point is 104 °C at 0.1 mmHg . The refractive index is n20/D 1.53 .Aplicaciones Científicas De Investigación
Catalyst for Hydrogenation Reactions
Tris(1-pyrrolidinyl)phosphine is often used in organic synthesis as a catalyst for hydrogenation reactions . It facilitates the addition of hydrogen (H2) across double or triple bonds in organic compounds, converting unsaturated compounds into their saturated counterparts.
Catalyst for Addition Reactions
In addition to hydrogenation, this compound also serves as a catalyst for various addition reactions . These reactions involve the combination of two or more molecules to form a larger one, with Tris(1-pyrrolidinyl)phosphine facilitating the process.
Catalyst for Reduction Reactions
Tris(1-pyrrolidinyl)phosphine is used as a catalyst for reduction reactions . In these reactions, it aids in the gain of electrons by a molecule, atom, or ion.
Anionic Polymerization
This compound can be used as a catalyst for anionic polymerization . This is a type of polymerization that involves the polymerization of monomers initiated with anions.
Plastic Synthesis
Tris(1-pyrrolidinyl)phosphine is also used in the synthesis of plastics . It helps in the polymerization process, which leads to the formation of plastic materials.
Organometallic Catalysis
In the field of organometallic chemistry, Tris(1-pyrrolidinyl)phosphine is used as a catalyst . It facilitates various reactions involving organometallic compounds.
Phosphitylation Reagent for Oligonucleotide Synthesis
Tris(1-pyrrolidinyl)phosphine is used as a phosphitylation reagent for oligonucleotide synthesis . In this context, it helps in the introduction of a phosphityl group into a molecule, which is a crucial step in the synthesis of oligonucleotides.
Ligand in Various Coupling Reactions
This compound serves as a ligand in various coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . As a ligand, it binds to a central metal atom to form a coordination complex, which plays a vital role in these coupling reactions.
Mecanismo De Acción
Target of Action
Tris(1-pyrrolidinyl)phosphine, also known as Tri(pyrrolidin-1-yl)phosphine, is a monodentate P-donor ligand . It primarily targets the phosphorous atom in the molecule, which plays a crucial role in its interaction with other compounds.
Mode of Action
The compound acts as a phosphitylation reagent for oligonucleotide synthesis . It interacts with its targets by donating a phosphorous atom, which results in the formation of a phosphonium salt. This interaction facilitates various coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Biochemical Pathways
The biochemical pathways affected by Tris(1-pyrrolidinyl)phosphine are primarily related to oligonucleotide synthesis . The downstream effects of these pathways include the formation of phosphonium salts, which are crucial intermediates in various coupling reactions.
Pharmacokinetics
Its physical properties such as boiling point (104 °c/01 mmHg) and density (1041 at 25 °C, 1049 g/mL at 25 °C) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Tris(1-pyrrolidinyl)phosphine’s action are primarily related to its role as a phosphitylation reagent. It facilitates the formation of phosphonium salts, which are crucial intermediates in various coupling reactions .
Action Environment
The action, efficacy, and stability of Tris(1-pyrrolidinyl)phosphine can be influenced by various environmental factors. For instance, it should be stored in a combustible liquids storage class . Additionally, exposure to mist, gas, or vapors should be avoided, and personal protective equipment should be used when handling this compound .
Safety and Hazards
Tris(1-pyrrolidinyl)phosphine should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. It should be kept away from open flames and high temperatures . In case of accidental ingestion or contact, immediate medical attention may be required .
Propiedades
IUPAC Name |
tripyrrolidin-1-ylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N3P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFLCAQHOZXYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)P(N2CCCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(1-pyrrolidinyl)phosphine | |
CAS RN |
5666-12-6 |
Source


|
| Record name | Tris(1-pyrrolidinyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B2467604.png)

![Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate](/img/structure/B2467610.png)
![4-methoxy-N-[(4-methylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B2467612.png)
![6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2467614.png)


![Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2467617.png)



